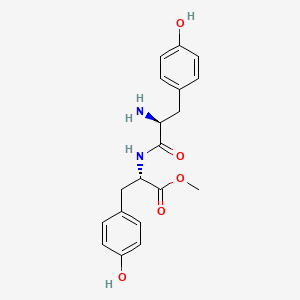

Tyrosyltyrosine methyl ester

描述

Academic Significance within Peptide Chemistry and Biochemistry

The academic importance of Tyrosyltyrosine methyl ester is rooted in its nature as a tyrosine-containing dipeptide. Tyrosine itself is an amino acid with a phenolic side chain, rendering it a versatile component in biological systems and a target for chemical modifications. Dipeptides containing tyrosine, including its esterified forms, are of particular interest for several reasons.

One of the primary challenges in various biotechnological applications, such as cell culture media formulation, is the low solubility of free tyrosine. nih.gov Tyrosine-containing dipeptides, by virtue of their altered chemical structure, can exhibit significantly enhanced solubility, up to 250-fold greater than free tyrosine at neutral pH. nih.govnih.gov This property is crucial for developing stable and concentrated nutrient solutions for industrial cell cultures, leading to improved cell viability and productivity in the manufacturing of biologics like monoclonal antibodies. nih.gov

Furthermore, the study of simple dipeptides like this compound provides fundamental insights into peptide folding and self-assembly. The interactions between the aromatic side chains of the tyrosine residues, coupled with the presence of the methyl ester, can drive the formation of ordered structures. This has implications for understanding the initial stages of protein aggregation and for the design of novel biomaterials. For instance, a dipeptide composed of N-(tert-butoxycarbonyl)pentafluoro-l-phenylalanine and O-benzyl-l-tyrosine methyl ester has been shown to form gels, highlighting the potential of such molecules in material science. acs.org

Research Trajectories and Interdisciplinary Focus

The research trajectories for this compound and related compounds are expanding into several interdisciplinary fields. A significant area of focus is in bioprocessing and biotechnology . The use of tyrosine-containing dipeptides as a soluble source of tyrosine in cell culture media is a prime example of this interdisciplinary approach, merging peptide chemistry with biochemical engineering to enhance the production of therapeutic proteins. nih.govnih.gov Studies have shown that supplementing cultures with these dipeptides can lead to improved metabolic profiles, including reduced production of lactate (B86563) and ammonium. nih.gov

Another prominent research direction is in material science , particularly in the development of self-assembling materials. The ability of certain tyrosine-containing dipeptides to form hydrogels and other nanostructures is being explored for applications in drug delivery, tissue engineering, and environmental remediation. acs.org The self-assembly process is driven by non-covalent interactions such as hydrogen bonding and π-π stacking of the aromatic rings, which can be finely tuned by modifying the peptide sequence and terminal groups. acs.org

In the field of medicinal chemistry , while research on this compound itself is not extensive, the broader class of tyrosine-containing peptides is being investigated for various therapeutic applications. The modification of peptides with ester groups can alter their pharmacokinetic properties, and the dipeptide structure can serve as a scaffold for developing new bioactive molecules. Recent research has demonstrated the late-stage functionalization of tyrosine-containing dipeptides to create unnatural amino acids with potential therapeutic applications. rsc.org

Interactive Data Tables

Below are tables summarizing key data related to this compound and its constituent amino acid ester.

Table 1: Physicochemical Properties of L-Tyrosine Methyl Ester

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | sigmaaldrich.com |

| Molecular Weight | 195.22 g/mol | sigmaaldrich.com |

| Melting Point | 134-136 °C | sigmaaldrich.com |

| Optical Activity [α]20/D | +26° (c = 2.4 in methanol) | sigmaaldrich.com |

| Appearance | White to light yellow powder | tcichemicals.com |

Table 2: Research Applications of Tyrosine-Containing Dipeptides

| Research Area | Application | Key Findings | Reference(s) |

| Biotechnology | Enhanced cell culture performance | Increased solubility over free tyrosine, improved cell viability and titer, better metabolic profiles. | nih.govnih.gov |

| Material Science | Self-assembling materials | Formation of hydrogels for potential use in dye removal and oil-water separation. | acs.org |

| Medicinal Chemistry | Synthesis of unnatural amino acids | Site-selective modification of tyrosine-containing dipeptides to create novel amino acid structures. | rsc.org |

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-26-19(25)17(11-13-4-8-15(23)9-5-13)21-18(24)16(20)10-12-2-6-14(22)7-3-12/h2-9,16-17,22-23H,10-11,20H2,1H3,(H,21,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDIJJVEUHFXIU-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156416 | |

| Record name | Tyrosyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13022-41-8 | |

| Record name | Tyrosyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tyrosyltyrosine Methyl Ester and Analogous Dipeptide Esters

Chemical Synthesis Approaches

The cornerstone of producing Tyrosyltyrosine methyl ester lies in traditional organic chemistry, which offers a high degree of control over the molecular architecture. These methods involve the sequential or convergent formation of ester and amide bonds, often requiring the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Esterification Reactions in Dipeptide Synthesis

The initial step in many synthetic routes towards dipeptide esters is the esterification of the C-terminal amino acid. For this compound, this involves the conversion of the carboxylic acid group of a tyrosine molecule into a methyl ester.

A common and effective method for this transformation is the Fischer esterification. This reaction is typically performed by treating the amino acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose as it reacts with methanol to generate hydrochloric acid (HCl) in situ, which then catalyzes the esterification. For instance, L-tyrosine can be converted to L-tyrosine methyl ester hydrochloride by heating in methanol with thionyl chloride. prepchem.comgoogle.com The reaction proceeds efficiently, with reported yields often exceeding 95%. google.com Similarly, chlorosulphonic acid in the corresponding alcohol can also be used to esterify amino acids and peptides. google.com

Another powerful system for esterification involves the use of triphenylphosphine (B44618) oxide as a catalyst with oxalyl chloride. acs.org This method is notable for its mild conditions and rapid reaction times (often less than 10 minutes), providing the desired esters in good yields without racemization, which is a critical consideration when working with chiral amino acids. acs.orgorganic-chemistry.org

The choice of esterification method can be influenced by the specific amino acid and the desired scale of the reaction. The following table summarizes common esterification reagents.

| Catalyst/Reagent System | Typical Conditions | Advantages | Reference |

| Thionyl Chloride (SOCl₂) in Methanol | Reflux | High yield, readily available reagents | prepchem.comgoogle.com |

| Chlorosulphonic Acid (ClSO₃H) in Alcohol | 0-5°C to reflux | General method for amino acids/peptides | google.com |

| Triphenylphosphine Oxide (Ph₃PO) / Oxalyl Chloride | Mild, short reaction time | Fast, efficient, racemization-free | acs.org |

Amide Bond Formation Strategies for Tyrosyltyrosine Derivatives

The formation of the peptide bond between two amino acids is the most critical step in dipeptide synthesis. This transformation requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other.

A plethora of coupling reagents has been developed to facilitate this reaction efficiently and minimize side reactions, particularly racemization. unimi.itresearchgate.net Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic reagents used for this purpose. masterorganicchemistry.comucla.edu In this approach, the N-protected tyrosine is treated with DCC to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amino group of tyrosine methyl ester to form the dipeptide.

More advanced methods have been developed to improve yields and reduce racemization. One such strategy employs a catalytic amount of triphenylphosphine oxide with a stoichiometric amount of oxalyl chloride. acs.org This system generates a highly reactive phosphonium (B103445) intermediate in situ, which drives the coupling of even hindered carboxylic acids and weakly nucleophilic amines, yielding the dipeptide without racemization. acs.org Another approach involves the activation of the amino ester itself using reagents like 1,1'-Carbonyldiimidazole (CDI), which avoids the need for an added base during the coupling step. orgsyn.org

The choice of coupling strategy is crucial for the successful synthesis of this compound, as summarized in the table below.

| Coupling Reagent/System | Key Features | Advantages | Reference |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Forms reactive O-acylisourea intermediate | Widely used, effective | masterorganicchemistry.comucla.edu |

| Ph₃PO (cat.) / (COCl)₂ | In situ formation of active phosphonium intermediate | Racemization-free, rapid, high yields | acs.org |

| 1,1'-Carbonyldiimidazole (CDI) | Activates the amino ester component | No added base required for coupling | orgsyn.org |

Protecting Group Chemistry in Dipeptide Ester Synthesis

To direct the formation of the correct amide bond and prevent self-polymerization or unwanted side-chain reactions, specific functional groups on the amino acids must be temporarily blocked using protecting groups. libretexts.org In the synthesis of this compound, the amino group of the N-terminal tyrosine and the phenolic hydroxyl group of one or both tyrosine residues must be considered.

Amino-Protecting Groups: The amino group of the N-terminal amino acid must be protected to prevent it from acting as a nucleophile. organic-chemistry.org Common protecting groups for this purpose include the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comlibretexts.org

Boc Group: Introduced using di-tert-butyl dicarbonate, the Boc group is stable under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

Fmoc Group: Introduced via fluorenylmethyloxycarbonyl chloride, the Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine. libretexts.org This orthogonality to the Boc group is a cornerstone of modern peptide synthesis. organic-chemistry.org

Trifluoroacetyl Group: This group can also be used for N-protection, for example, by reacting L-tyrosine methyl ester hydrochloride with trifluoroacetic anhydride (B1165640). google.comchemicalbook.com

Carboxyl-Protecting Groups: The C-terminal amino acid's carboxyl group is protected as an ester, in this case, a methyl ester. This not only prevents it from reacting but also serves as the final functionality of the target molecule. The methyl ester is generally stable under the conditions used for Boc deprotection (acidic) and amide bond formation. masterorganicchemistry.com

The strategic selection of an orthogonal protecting group scheme is essential for a successful synthesis, allowing for the selective deprotection of one group while others remain intact. masterorganicchemistry.comorganic-chemistry.org

Chemoenzymatic Synthesis Routes for Dipeptide Esters

As an alternative to purely chemical methods, chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful and environmentally sustainable strategy. nih.govrsc.org This approach utilizes enzymes as catalysts to form peptide bonds under mild, typically aqueous conditions, leveraging their high stereoselectivity and specificity. nih.govnih.gov

Proteolytic enzymes such as papain and α-chymotrypsin, which normally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—the formation of peptide bonds. nih.govnih.gov The synthesis is driven by using amino acid esters (like tyrosine methyl ester) as the acyl donor component. The enzyme forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of the incoming nucleophile (the second amino acid or peptide). nih.gov

Key advantages of this method include:

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and room temperature. nih.gov

High Stereoselectivity: Enzymes are inherently chiral and catalyze reactions with specific stereoisomers, eliminating the need for racemization-suppressing agents. nih.gov

Reduced Need for Side-Chain Protection: The substrate specificity of enzymes often allows for peptide bond formation without the need to protect reactive side-chain functional groups. nih.gov

Engineered ligases, such as omniligase-1, have been developed to be highly efficient catalysts for ligating peptide fragments, demonstrating the scalability and robustness of the chemoenzymatic approach for producing complex therapeutic peptides. rsc.orgyoutube.com

Design and Synthesis of this compound Derivatives

The modification of this compound at its termini or side chains can impart new properties or allow for its incorporation into larger structures. The synthesis of such derivatives relies on the principles of peptide chemistry outlined above.

Modifications of the Amino and Carboxyl Termini

Modifications at the N-terminus and C-terminus of a peptide can significantly alter its biological activity, stability, and physicochemical properties. nih.gov

N-Terminal Modifications:

Acetylation: The free N-terminal amino group can be acetylated by reaction with acetic anhydride. caltech.edu This modification neutralizes the positive charge of the N-terminus, which can make the peptide more stable against degradation by exopeptidases and can help it mimic the structure of a native protein where the N-terminus is part of a larger polypeptide chain. biosynth.com

N-methylation: The introduction of a methyl group to the backbone amide nitrogen can improve properties such as intestinal permeability and stability against peptidases. biosynth.com

Formylation: The N-terminus can be formylated, another modification that removes the terminal charge. biosynth.com

C-Terminal Modifications:

Amidation: While the subject molecule is a methyl ester, a common C-terminal modification for other peptides is amidation. This is achieved by synthesizing the peptide on a specific type of resin (e.g., Rink amide resin) in solid-phase synthesis. Amidation neutralizes the negative charge of the C-terminal carboxylate, which can enhance receptor binding and increase stability against carboxypeptidases. nih.govbiosynth.com For this compound, conversion to the amide would require an additional amidation step, typically via the ester.

These modifications are crucial tools for fine-tuning the characteristics of a dipeptide for specific applications. nih.gov For instance, the synthesis of N-tert-butoxycarbonyl-L-tyrosyl-L-tyrosine methyl ester is a key step in preparing for further elongation of the peptide chain. ucla.edu

Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl group of the tyrosine residue within this compound and analogous dipeptides is a key site for chemical modification, enabling the synthesis of diverse derivatives with altered properties. This functionalization can influence the peptide's biological activity, solubility, and conformational characteristics. Methodologies for modifying this group primarily involve alkylation, acylation, and glycosylation, often requiring strategic use of protecting groups to ensure selectivity.

Alkylation of the Phenolic Hydroxyl Group

Alkylation of the tyrosine phenolic hydroxyl group introduces an ether linkage, which can significantly alter the lipophilicity and steric profile of the dipeptide. A general method for the O-alkylation of tyrosine involves reacting it with an alkyl halide under strongly alkaline conditions. google.com This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a strong base such as sodium hydroxide. google.com While this method can lead to the desired O-alkylated product, a potential side reaction is the esterification of the carboxylic acid, resulting in a di-alkylated species. google.com To favor the formation of the O-alkyltyrosine ester, an excess of the alkyl halide can be used. google.com Conversely, using a slight excess of tyrosine can minimize the formation of the ester by-product. google.com

This strategy can be applied to this compound, where the C-terminal carboxylic acid is already protected as a methyl ester, thus simplifying the reaction outcome. The N-terminus would typically be protected (e.g., with Boc or Cbz) to prevent N-alkylation.

Table 1: Representative Conditions for O-Alkylation of Tyrosine

| Reagents & Conditions | Product | Key Features | Reference |

| Tyrosine, Alkyl Halide, NaOH, DMSO, >50°C | O-Alkyltyrosine and Ester of O-Alkyltyrosine | Strongly alkaline conditions are required. The ratio of reactants can control the product distribution. | google.com |

| Tyrosine, Alkyl Halide, KOH, LiOH, or Tetramethylammonium hydroxide, DMSO | O-Alkyltyrosine | Various strong bases can be employed as acid acceptors. | google.com |

A study on a dipeptide composed of N-(tert-butoxycarbonyl)pentafluoro-l-phenylalanine and O-benzyl-l-tyrosine methyl ester highlights the use of a benzyl (B1604629) group for the protection and functionalization of the tyrosine phenolic hydroxyl. acs.org This demonstrates the successful incorporation of an alkyl (benzyl) group onto the tyrosine residue within a dipeptide methyl ester framework. acs.org

Acylation of the Phenolic Hydroxyl Group

Acylation introduces an ester linkage at the phenolic hydroxyl position. This modification can be achieved directly or through more complex, site-selective methods. Direct acylation of phenolic compounds like tyrosol has been demonstrated using acyl chlorides in an environmentally friendly solvent, dimethyl carbonate, at room temperature. researchgate.net This approach avoids derivatization of the phenolic moiety itself, preserving its core structure while adding a lipophilic acyl chain. researchgate.net

In the context of peptides, site-selective acylation often requires more sophisticated strategies to differentiate the phenolic hydroxyl from other nucleophilic groups. Palladium-catalyzed C–H acylation has emerged as a powerful tool for modifying tyrosine residues. nih.govnih.govrsc.org This method typically involves first converting the phenolic hydroxyl into a directing group, such as a 2-pyridyl ether (OPyr). nih.govnih.gov This directing group then guides the palladium catalyst to acylate the ortho position of the tyrosine aromatic ring. nih.govnih.gov While not a direct functionalization of the hydroxyl group itself, this methodology showcases a synthetic route that begins with modification of the phenolic oxygen. For instance, a protected dipeptide, Boc-NH-(OPyr)Tyr-Leu-CO2Me, has been successfully acylated using various aldehydes as the acylating agents in the presence of a palladium catalyst and an oxidant. nih.gov More recently, alcohols, including the renewable feedstock ethanol, have been used as acylating agents in a similar palladium-catalyzed system, offering a more sustainable approach. nih.gov

Iridium-catalyzed diacylmethylation of tyrosine has also been reported, again utilizing an O-pyridyloxy directing group to achieve C-H functionalization at the aromatic ring. rsc.org

Table 2: Palladium-Catalyzed Acylation of Tyrosine-Containing Peptides

| Substrate | Acylating Agent | Catalyst/Oxidant | Solvent | Product | Yield | Reference |

| Boc-NH-(OPyr)Tyr-Leu-CO2Me | Aromatic Aldehydes | Pd(OAc)2 / TBHP | Aqueous media | Mono- and di-acylated product | 44-81% | nih.gov |

| Boc-NH-(OPyr)Tyr-Leu-CO2Me | Ethanol | Pd(OAc)2 / TBHP | Toluene | ortho, mono-acetylated Tyr product | Not specified | nih.gov |

| Neuromedin N analogue (peptide) | Tyr-containing peptide with aldehyde | Not specified | Not specified | Diaryl ketone cross-linked oligopeptide | Not specified | rsc.org |

Glycosylation of the Phenolic Hydroxyl Group

The attachment of carbohydrate moieties to the phenolic hydroxyl group of tyrosine, known as O-glycosylation, is a significant post-translational modification that can influence protein structure and function. pnas.orgnih.govnih.gov While less common than serine or threonine glycosylation, tyrosine O-glycosylation has been identified in both prokaryotic and mammalian proteins. pnas.orgnih.gov

Synthetic methods have been developed to achieve tyrosine-selective glycosylation in peptides. An efficient method for the O-glycosylation of phenolic hydroxyls in aqueous media utilizes glycosyl fluoride (B91410) donors promoted by calcium hydroxide. researchgate.net This technique has been successfully applied to the glycosylation of tyrosine residues within a range of fully unprotected peptides, proceeding rapidly with good yields and stereoselectivity. researchgate.net For example, the reaction of peptides with α-D-fluoroglucose in the presence of Ca(OH)2 in water at room temperature for just 10 minutes can yield the desired glycopeptide. researchgate.net This approach is particularly valuable as it avoids the need for complex protecting group strategies. researchgate.net

The discovery of tyrosine glycosylation in amyloid β-peptides, where a sialylated core 1-like O-glycan is attached to Tyr10, underscores the biological relevance of this modification. pnas.org

Table 3: Conditions for Tyrosine-Selective O-Glycosylation

| Substrate | Glycosyl Donor | Promoter | Solvent | Key Features | Reference |

| Unprotected Peptides | α-D-fluoroglucose | Ca(OH)2 | H2O | Rapid, protecting-group-free, aqueous conditions | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Tyrosyltyrosine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as an unparalleled, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. For tyrosyltyrosine methyl ester, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to probe its conformational preferences.

High-Resolution 1H NMR and 13C NMR Investigations

High-resolution 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the coupling constants (J) in the ¹H NMR spectrum reveal through-bond connectivity between neighboring protons.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two tyrosine residues, the α-protons, the β-protons, the amide proton, and the methyl ester protons. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm). The α-protons are expected between 3.5 and 4.5 ppm, coupled to the adjacent β-protons. The β-protons, being diastereotopic, will appear as a complex multiplet. The methyl ester protons will present as a sharp singlet around 3.7 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will display signals for the carbonyl carbons of the peptide bond and the ester group (around 170-175 ppm), the aromatic carbons (115-160 ppm), the α-carbons (around 55-60 ppm), the β-carbons (around 35-40 ppm), and the methyl ester carbon (around 52 ppm).

Interactive Data Table: Predicted NMR Data for L-Tyrosyl-L-Tyrosine Methyl Ester

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| N-terminal α-CH | ~4.0 - 4.2 | ~56 | dd | ~5, 8 |

| N-terminal β-CH₂ | ~2.9 - 3.1 | ~37 | m | |

| N-terminal Tyr Aromatic CH | ~6.7 (d), ~7.0 (d) | ~116, ~131 | d | ~8.5 |

| N-terminal Tyr Phenolic C | ~156 | |||

| N-terminal Tyr C=O | ~172 | |||

| C-terminal α-CH | ~4.5 - 4.7 | ~54 | dd | ~6, 8 |

| C-terminal β-CH₂ | ~2.9 - 3.1 | ~37 | m | |

| C-terminal Tyr Aromatic CH | ~6.7 (d), ~7.0 (d) | ~116, ~131 | d | ~8.5 |

| C-terminal Tyr Phenolic C | ~156 | |||

| C-terminal Tyr C=O (ester) | ~173 | |||

| Methyl Ester CH₃ | ~3.7 | ~52 | s | |

| Amide NH | ~8.0 - 8.5 | d | ~8 |

Note: These are predicted values and may vary based on solvent and experimental conditions. The data is extrapolated from known values for similar dipeptides and amino acid derivatives.

2D NMR Techniques for Conformational Analysis

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of peptides and for gaining insights into their solution conformation. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. researchgate.netchemicalbook.com For this compound, cross-peaks would be observed between the α-protons and their adjacent β-protons, as well as between the ortho- and meta-protons on the aromatic rings. This helps in tracing the spin systems of each amino acid residue. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to their attached carbons. researchgate.netnih.govnist.gov This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the α-proton signal will show a cross-peak with the α-carbon signal. nih.govnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. researchgate.netnist.gov This is crucial for establishing the connectivity between different spin systems and for confirming the peptide sequence. Key HMBC correlations in this compound would include the correlation from the amide proton of the C-terminal tyrosine to the carbonyl carbon of the N-terminal tyrosine, confirming the peptide bond. Correlations from the methyl ester protons to the ester carbonyl carbon would also be expected. researchgate.net

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like peptides without significant fragmentation. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺, in positive ion mode. The exact mass of this ion can be used to confirm the elemental composition of the molecule. Given the presence of basic amine groups, ionization efficiency is generally good for peptides. nih.gov

Advanced Fragmentation Pathways in MS/MS Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For peptides, the most common fragmentation occurs along the peptide backbone, leading to the formation of b- and y-ions.

b-ions are formed by cleavage of the amide bond, with the charge retained on the N-terminal fragment.

y-ions are formed by the same cleavage, but with the charge retained on the C-terminal fragment.

For this compound, the major fragmentation pathways would involve the cleavage of the peptide bond between the two tyrosine residues. This would lead to the formation of a b₁ ion corresponding to the N-terminal tyrosine residue and a y₁ ion corresponding to the C-terminal tyrosine methyl ester. Other characteristic fragment ions could arise from the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the precursor or fragment ions. The immonium ion of tyrosine at m/z 136.076 is also a characteristic fragment.

Interactive Data Table: Predicted MS/MS Fragmentation of L-Tyrosyl-L-Tyrosine Methyl Ester ([M+H]⁺)

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 375.155 | Protonated molecular ion |

| y₁ | 196.097 | C-terminal tyrosine methyl ester |

| b₁ | 180.081 | N-terminal tyrosine |

| Immonium ion (Tyr) | 136.076 | Characteristic tyrosine fragment |

| y₁ - H₂O | 178.086 | Loss of water from y₁ ion |

| b₁ - H₂O | 162.070 | Loss of water from b₁ ion |

| b₁ - CO | 152.086 | Loss of carbon monoxide from b₁ ion |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its constituent functional groups. The spectra are characterized by vibrations of specific chemical bonds within the molecule.

The structure of this compound contains several key functional groups that give rise to characteristic vibrational bands: the amide linkage of the peptide bond, the methyl ester group, the phenolic hydroxyl groups, and the aromatic rings of the tyrosine residues.

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Phenolic O-H | Stretching | Broad, ~3400-3200 | Weak or absent |

| Amide N-H | Stretching (Amide A) | ~3300-3270 | ~3300-3270 |

| Aromatic C-H | Stretching | ~3100-3000 | Strong, ~3100-3000 |

| Aliphatic C-H | Stretching | ~2950-2850 | ~2950-2850 |

| Ester C=O | Stretching | Strong, ~1750-1735 researchgate.netresearchgate.net | ~1750-1735 researchgate.net |

| Amide C=O | Stretching (Amide I) | Strong, ~1680-1630 | Strong, ~1680-1630 |

| Amide N-H Bend | Bending (Amide II) | ~1570-1515 | Weak |

| Aromatic C=C | Ring Stretching | ~1600, ~1500, ~1450 | Strong, ~1600, ~1500 |

| Ester C-O | Stretching | ~1250-1100 | Weak |

Data compiled from general spectroscopic principles and analysis of related compounds.

The Amide I band (primarily C=O stretching) and Amide II band (N-H bending and C-N stretching) are particularly diagnostic for the peptide backbone. The strong carbonyl (C=O) stretching vibration from the methyl ester group is typically observed around 1740 cm⁻¹. researchgate.net The presence of both amide and ester carbonyl bands is a key spectroscopic confirmation of the molecule's identity. Furthermore, the phenolic O-H stretch appears as a broad band in the FTIR spectrum, while the aromatic rings give rise to characteristic C=C stretching bands in both FTIR and Raman spectra. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of this compound and for its separation from reactants, byproducts, or impurities. High-performance liquid chromatography is the predominant method, while gas chromatography can be employed following chemical derivatization.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of peptides and their derivatives, including this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used.

In RP-HPLC, a non-polar stationary phase (like C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An acid modifier, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by ion-pairing with the amino groups. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases; more hydrophobic compounds are retained longer on the column.

Purity is assessed by injecting the sample and monitoring the eluent with a detector, most commonly an ultraviolet (UV) detector set to a wavelength where the aromatic tyrosine residues and the peptide bond absorb (typically 214 nm for the peptide bond and ~275-280 nm for the aromatic side chain). A pure sample should ideally yield a single, sharp peak. Chiral HPLC methods, employing chiral stationary phases, can also be used to determine the enantiomeric purity of the compound. sigmaaldrich.comchemimpex.com

Example of HPLC Conditions for Related Peptide Esters:

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.com |

| Gradient | Linear gradient from low %B to high %B |

| Flow Rate | ~1 mL/min sigmaaldrich.com |

| Detection | UV at 214 nm & 280 nm |

| Temperature | Ambient or controlled (e.g., 20 °C) sigmaaldrich.com |

This table represents typical starting conditions for peptide analysis based on established methods for similar compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique characterized by high resolution, but it is generally limited to thermally stable and volatile compounds. Dipeptides like this compound are non-volatile due to their polar nature and high molecular weight. Therefore, their analysis by GC requires a chemical derivatization step to convert them into volatile analogues. nih.govsigmaaldrich.com

The most common approach involves a two-step derivatization. nih.gov First, any free carboxyl groups are esterified, and second, the polar amino, hydroxyl, and amide groups are acylated. For this compound, the carboxyl group is already esterified. The remaining polar sites (the N-terminal amino group, the two phenolic hydroxyl groups, and the amide N-H) must be derivatized. This is often accomplished using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Alternatively, the dipeptide can be hydrolyzed back to its constituent amino acid, L-tyrosine. The resulting L-tyrosine can then be derivatized and analyzed by GC-MS. nih.gov This indirect method, however, does not provide information about the intact dipeptide.

The derivatization process makes the molecule less polar and more volatile, allowing it to be vaporized in the GC inlet and separated on the GC column. sigmaaldrich.comthermofisher.com The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without degradation. researchgate.net

Investigation of in Vitro Biological Activities of Tyrosyltyrosine Methyl Ester

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a significant area of research. While direct and extensive studies on the radical scavenging mechanisms of Tyrosyltyrosine methyl ester are limited, the antioxidant activities of its parent molecule, L-tyrosine, and its ester derivatives provide valuable insights. Phenolic compounds are known for their antioxidant properties, and L-tyrosine, as a monophenolic amino acid, has demonstrated antioxidant capabilities in various assays. nih.gov

The antioxidant effect of such compounds is often attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them. The presence of an ester group can influence this activity. It has been reported that the presence of ester groups may contribute to a better antioxidant effect of phenolic hydroxyl groups. researchgate.net Furthermore, the suppression of ionization of the phenolic hydroxyl group by a free carboxylic acid can affect the reaction rates with radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH), and methyl esters of some phenolic acids have shown higher reaction rates than the free acids. mdpi.com

Common in vitro assays used to evaluate antioxidant activity include the DPPH radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. researchgate.netnih.gov For instance, L-tyrosine has been shown to inhibit lipid peroxidation and scavenge various radicals, including DPPH, ABTS, superoxide (B77818) anions, and hydrogen peroxide. nih.gov A study comparing L-tyrosine and L-Dopa found that at a concentration of 20 µg/mL, L-tyrosine exhibited 30.6% inhibition of lipid peroxidation in a linoleic acid emulsion. nih.gov

Interactive Table: Antioxidant Activity of L-Tyrosine in a Linoleic Acid Emulsion

| Compound | Concentration (µg/mL) | Inhibition of Lipid Peroxidation (%) |

|---|---|---|

| L-Tyrosine | 20 | 30.6 |

| BHA (reference) | 20 | 74.4 |

| BHT (reference) | 20 | 71.2 |

| α-tocopherol (reference) | 20 | 54.7 |

| Trolox (reference) | 20 | 20.1 |

Data sourced from a comparative study on L-tyrosine and L-Dopa. nih.gov

The radical scavenging mechanism of phenolic antioxidants is primarily based on the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The ORAC assay is a typical example of a HAT-based method, while assays like DPPH and ABTS can proceed via a SET mechanism. nih.gov The structural features of this compound, containing two phenolic hydroxyl groups and a methyl ester, suggest it may possess notable radical scavenging properties, though further specific experimental validation is required.

Antimicrobial Efficacy Against Pathogenic Organisms

The antimicrobial properties of amino acid esters have been investigated against various pathogenic microorganisms. Cationic surfactants derived from L-tyrosine esters have demonstrated antibacterial activity, which is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.govresearchgate.net The mechanism of action is believed to involve the interaction of these cationic molecules with the negatively charged bacterial cell membrane, leading to disruption of the membrane, depolarization, and eventual cell lysis. nih.gov

A study on a range of cationic surfactant analogues of L-tyrosine esters (C8-C14) found that their antibacterial activity increased with the length of the alkyl chain, showing a "cut-off effect" at a certain chain length. nih.gov This suggests that both electrostatic and hydrophobic interactions are crucial for their bactericidal properties. nih.gov

In a study evaluating the antimicrobial effects of several amino acid methyl esters, L-tyrosine methyl ester was tested against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated that these esters generally have a low antimicrobial effect on both types of bacteria. dergipark.org.tr At the highest tested concentration (4000 µM), L-tyrosine methyl ester showed a modest reduction in the growth of S. aureus. dergipark.org.tr

Interactive Table: Antimicrobial Effect of L-Tyrosine Methyl Ester

| Microorganism | Compound | Concentration (µM) | Effect |

|---|---|---|---|

| S. aureus | L-Tyrosine Methyl Ester | up to 4000 | Dose-dependent reduction in growth, but not complete inhibition |

| E. coli | L-Tyrosine Methyl Ester | up to 4000 | Dose-dependent reduction in growth, but not complete inhibition |

Data from a study on the antimicrobial and cytotoxic activities of various amino acid methyl esters. dergipark.org.tr

Antiviral Potency in Cell Culture Models

The potential antiviral activity of tyrosine derivatives has been an area of active research, particularly concerning halogenated compounds. researchgate.netmdpi.comnih.gov While direct studies on the antiviral potency of this compound are not widely available, research on halogenated L-tyrosine derived compounds provides insights into the potential of this class of molecules. These compounds have shown activity against a range of viruses, including human immunodeficiency virus 1 (HIV-1) and SARS-CoV-2. researchgate.netmdpi.com

For example, in a study evaluating compounds against SARS-CoV-2, certain di-halogenated derivatives of L-tyrosine, such as TODC-3M, TODI-2M, and YODC-3M, were found to reduce the viral titer by over 40% and inhibit the replication of viral RNA in Vero-E6 cells. mdpi.comnih.gov These effects were observed without significant cytotoxicity. mdpi.com

Interactive Table: Antiviral Activity of Halogenated L-Tyrosine Derivatives against SARS-CoV-2

| Compound | Antiviral Effect |

|---|---|

| TODC-3M | Reduced viral titer by up to 73.4% at 37.5 µM |

| TODI-2M | Significantly reduced viral titer by 64.1% and 65.7% at 150 and 75 µM, respectively |

| YODC-3M | Reduced viral titer by 36.2% and 43.3% at 75 and 37.5 µM, respectively |

Data from an in vitro study on the antiviral activity of halogenated L-tyrosine derivatives against SARS-CoV-2. mdpi.com

The proposed mechanisms of antiviral action for these compounds include the inhibition of viral RNA replication and interaction with viral proteins. researchgate.net The antiviral activity of such compounds is often evaluated through various strategies in cell culture, including pre-treatment of cells, post-treatment of infected cells, and co-treatment where the compound and virus are added simultaneously. mdpi.com The efficacy can vary depending on the treatment strategy, as seen with compounds like TODC-3M, which was particularly promising in a post-treatment scenario. mdpi.com

Cytotoxicity Assessments in Relevant Cell Lines (Non-Clinical)

Evaluating the cytotoxicity of a compound in non-cancerous cell lines is a critical step in assessing its potential for further development. For amino acid esters, studies have been conducted to determine their effects on cell viability. In an investigation of several amino acid methyl esters, including L-tyrosine methyl ester, their cytotoxic effects were assessed on both cancerous and non-cancerous cell lines using the MTS assay. dergipark.org.tr

The results of this study indicated that the tested amino acid methyl esters, including L-tyrosine methyl ester, did not exhibit a toxic effect on non-cancerous cells. dergipark.org.tr This is a favorable characteristic, suggesting a degree of selectivity.

In the context of antiviral drug development, the cytotoxicity of halogenated L-tyrosine derivatives was evaluated in Vero-E6 cells, a non-cancerous kidney epithelial cell line from an African green monkey, which is commonly used in virology studies. The promising antiviral compounds TODC-3M, TODI-2M, and YODC-3M were reported to not show significant cytotoxicity at concentrations where antiviral activity was observed. mdpi.comnih.gov

It is a common finding that natural cell-mediated cytotoxicity in mice can be observed against some untransformed cultured cells and cells from normal tissues, although often at low levels. nih.gov Studies on other compounds have also highlighted the importance of using non-cancerous cell lines as controls to determine if cytotoxic effects are specific to cancerous cells. nih.gov

Elucidation of Molecular Mechanisms in Cellular Assays (In Vitro)

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental. For tyrosine derivatives, several mechanisms have been proposed based on in vitro cellular assays.

In the context of antiviral activity, in silico analyses of halogenated L-tyrosine derivatives have suggested that these compounds may interact with key viral proteins. researchgate.netmdpi.comnih.gov For SARS-CoV-2, docking studies have shown binding affinities for proteins such as the spike protein, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov The proposed mechanisms for halogenated tyrosine derivatives against various viruses include the inhibition of viral RNA, interaction with non-structural proteins involved in replication or polyprotein processing, or affinity for viral envelope proteins. researchgate.net

Regarding antimicrobial activity, the primary mechanism for cationic L-tyrosine ester surfactants is the disruption of the bacterial cell membrane's integrity. nih.gov This is driven by electrostatic and hydrophobic interactions between the compound and the lipid bilayer of the cell membrane. nih.gov

For antioxidant activity, the mechanism of phenolic compounds like tyrosine derivatives involves the scavenging of free radicals. In cellular models, this can prevent oxidative damage to cellular components. For instance, hydroxytyrosol, a phenolic compound found in olive oil, has been shown to prevent protein damage induced by UVA radiation in melanoma cells by preventing the formation of l-isoaspartyl residues, which are markers of protein damage. caldic.com This protective effect is linked to its radical scavenging ability. caldic.com

The molecular mechanisms of this compound itself are yet to be fully elucidated through dedicated in vitro cellular assays. However, based on its structure and the activities of related compounds, it is plausible that its biological effects would be mediated through similar pathways involving interactions with cellular membranes, proteins, and the scavenging of reactive oxygen species.

Peptidomimetic Research Based on Tyrosyltyrosine Methyl Ester Scaffolds

Rational Design of Tyrosyltyrosine Methyl Ester-Derived Peptidomimetics

The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rug.nlchemrxiv.org The this compound scaffold is an attractive starting point for such endeavors due to its defined stereochemistry and the presence of multiple functional groups that can be systematically modified.

Key strategies in the rational design of peptidomimetics based on this scaffold include:

Conformational Constraint: Introducing modifications to limit the flexibility of the dipeptide backbone. This can be achieved through cyclization or the incorporation of rigidifying elements, which can help to lock the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.

Scaffold Mimicry: Utilizing the dipeptide as a template to mimic specific secondary structures of larger proteins, such as β-turns or β-sheets. chemrxiv.org Computational modeling and in-silico analysis are often employed to design scaffolds that accurately replicate the spatial arrangement of key amino acid side chains involved in protein-protein interactions. chemrxiv.org

Functional Group Modification: Altering the phenolic hydroxyl groups of the tyrosine residues, the terminal amine and carboxyl groups, and the peptide bond itself. These modifications can influence the molecule's solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets. For instance, the methyl ester at the C-terminus increases the hydrophobicity of the peptide, which can enhance membrane permeability. nih.gov

A crucial aspect of the design process is the iterative cycle of design, synthesis, and biological evaluation. mdpi.com This allows for the refinement of peptidomimetic structures based on experimental feedback, leading to the optimization of desired activities.

Structure-Activity Relationship (SAR) Studies of Peptidomimetic Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For peptidomimetics derived from this compound, SAR studies provide critical insights for optimizing their properties. While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from research on related tyrosine-containing dipeptides.

A study on the antioxidant properties of tyrosine dipeptides revealed important structural determinants for their activity. nih.gov The position of the tyrosine residue within the dipeptide was found to be a key factor.

| Dipeptide | Antioxidant Capacity (μmol TE/μmol) |

| Tyr-Gly | 4.81 ± 0.10 |

| Tyr-Ala | 4.90 ± 0.12 |

| Tyr-Val | 4.75 ± 0.09 |

| Gly-Tyr | 1.70 ± 0.27 |

| Ala-Tyr | 1.65 ± 0.25 |

| Val-Tyr | 1.78 ± 0.28 |

| Free Tyrosine | ~3.4 |

This table presents the antioxidant capacity of various tyrosine-containing dipeptides as measured by the TEAC assay. Data sourced from a study on the structure-functional properties of tyrosine and methionine dipeptides. nih.gov

The data indicates that dipeptides with an N-terminal tyrosine residue exhibit significantly higher antioxidant capacity compared to those with a C-terminal tyrosine. nih.gov This suggests that the free amino group at the N-terminus plays a crucial role in the antioxidant mechanism. nih.gov These findings imply that for this compound, modifications at the N-terminus could have a more pronounced effect on certain biological activities than modifications at the C-terminal end.

Furthermore, SAR studies on tyrosine-derived ligands for various receptors have highlighted the importance of the tyrosine pharmacophore in molecular recognition. nih.gov The topographical arrangement of the aromatic ring and its hydroxyl group is often critical for high-affinity binding. nih.gov Therefore, in designing this compound analogs, maintaining the optimal orientation of the tyrosine side chains is likely to be a key consideration.

Development of Enzyme Modulators and Receptor Ligands

The structural characteristics of this compound make it a promising scaffold for the development of molecules that can modulate the activity of enzymes and bind to specific receptors.

Receptor Ligands: The tyrosine residue is a common motif in ligands for a variety of receptors, including receptor tyrosine kinases. nih.gov The aromatic and hydrogen-bonding capabilities of the two tyrosine residues in this compound can be exploited to design ligands with high affinity and selectivity. Research on insulin-like growth factor I (IGF-I) has shown that tyrosine residues are critical for high-affinity binding to its receptor. nih.gov Analogs where tyrosine was replaced showed a significant loss in affinity, underscoring the importance of this amino acid in receptor-ligand interactions. nih.gov

| Compound Type | Target | Effect |

| Tyrosine-containing peptide (recifin A) | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Inhibition nih.gov |

| Thiacalixarene with L-tyrosine moieties | α-chymotrypsin | Binding and degradation nih.gov |

| Tyrosine dipeptides | ABTS radical | Antioxidant activity nih.gov |

| Insulin-like growth factor I (IGF-I) analogs | Type 1 IGF receptor | Binding affinity modulation nih.gov |

This table summarizes examples of tyrosine-containing compounds and their interactions with various biological targets.

Integration into Advanced Biomaterial Systems

Beyond its applications in peptidomimetic design, the Tyrosyltyrosine scaffold is a valuable building block for the creation of advanced biomaterials, particularly biodegradable polymers.

Design of Tyrosine-Derived Monomers for Biopolymers

Derivatives of tyrosine dipeptides can be engineered to serve as monomers for polymerization. A notable example is the use of desaminotyrosyl-tyrosine alkyl esters as diphenolic monomers. ntnu.no The phenolic hydroxyl groups of the tyrosine residues provide reactive sites for polymerization, allowing for their incorporation into the backbone of various polymers. The presence of the amino acid structure within the polymer is intended to enhance biocompatibility and biodegradability. nih.gov The alkyl ester side chain can be varied to fine-tune the properties of the resulting polymer, such as its hydrophobicity and degradation rate. taylorfrancis.com

Synthesis and Characterization of Poly(ester-imide)s and Polyurethanes

The versatility of tyrosine-derived monomers is demonstrated by their use in the synthesis of a range of polymers, including poly(ester-imide)s and polyurethanes.

Poly(ester-imide)s: Tyrosine-containing monomers can be used to synthesize poly(ester-imide)s (PEIs), a class of polymers known for their thermal stability and mechanical strength. acs.org For instance, anhydride-co-imide terpolymers have been synthesized using trimellitylimido-l-tyrosine, sebacic acid, and 1,3-bis(carboxyphenoxy)propane (B12392497) via melt condensation polymerization. acs.org The incorporation of the tyrosine derivative is desirable for applications such as drug delivery, as it can enhance the immune response to co-delivered antigens. acs.org

| Polymer Composition (TMA-Tyr:CPP:SA) | Molecular Weight (Mw) | Glass Transition Temperature (Tg) (°C) |

| 20:80:0 | 23,000 | 145 |

| 20:60:20 | 35,000 | 110 |

| 20:40:40 | 48,000 | 75 |

| 20:20:60 | 62,000 | 40 |

| 20:0:80 | 81,000 | 15 |

This table shows the effect of monomer composition on the molecular weight and glass transition temperature of anhydride-co-imide terpolymers containing trimellitylimido-l-tyrosine (TMA-Tyr), 1,3-bis(carboxyphenoxy)propane (CPP), and sebacic acid (SA). Data adapted from a study on anhydride-co-imide terpolymers for drug delivery. acs.org

Polyurethanes: Tyrosine-based dipeptides, such as desaminotyrosyl tyrosine hexyl ester, have been successfully used as chain extenders in the synthesis of polyurethanes. nih.govresearchgate.net These polyurethanes, which also incorporate soft segments like polyethylene (B3416737) glycol (PEG) or polycaprolactone (B3415563) (PCL), exhibit a range of properties that can be tailored for specific biomedical applications, including tissue engineering scaffolds. ntnu.noresearchgate.net The choice of the soft segment has a significant impact on the thermal and mechanical properties of the resulting polyurethane. nih.gov For example, PCL-based polyurethanes tend to have higher tensile strength, while PEG-based versions are more degradable. nih.gov

| Property | PEG-based Polyurethane | PCL-based Polyurethane |

| Tensile Strength (MPa) | 3.5 ± 0.4 | 8.2 ± 0.7 |

| Elongation at Break (%) | 450 ± 30 | 600 ± 40 |

| Water Contact Angle (°) | 65 ± 2 | 78 ± 3 |

| In Vitro Degradation (28 days, % mass loss) | 12.5 ± 1.5 | 4.8 ± 0.8 |

This table compares the properties of polyurethanes synthesized with either polyethylene glycol (PEG) or polycaprolactone (PCL) as the soft segment, and a tyrosine-based dipeptide as the chain extender. Data compiled from studies on L-tyrosine based polyurethanes. nih.govresearchgate.net

Computational and Theoretical Studies of Tyrosyltyrosine Methyl Ester

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Tyrosyltyrosine methyl ester, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its biological activity. While specific docking studies on this compound are not extensively reported in the public domain, the principles can be inferred from studies on analogous tyrosine-containing peptides and derivatives.

The binding of this compound to a protein's active site is predicted to be driven by a combination of interactions involving its key functional groups: the two phenolic hydroxyl groups of the tyrosine residues, the amide linkage of the peptide backbone, and the methyl ester group. The aromatic rings of the tyrosine residues can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The hydroxyl groups are capable of forming hydrogen bonds with polar amino acid residues such as serine, threonine, and aspartic acid, or with the protein backbone.

Potential enzymatic targets for this compound can be hypothesized based on the known metabolism of peptides and tyrosine. Enzymes such as peptidases and esterases are likely candidates for its hydrolysis. Docking studies could be employed to model the binding of this compound into the active sites of these enzymes to predict its susceptibility to cleavage and to understand the structural basis for its recognition. For instance, docking into the active site of a chymotrypsin-like serine protease would likely show the C-terminal tyrosine residue's aromatic ring fitting into the enzyme's hydrophobic S1 pocket.

The following table summarizes the likely interactions between this compound and a hypothetical enzyme active site based on the principles of molecular docking.

| Functional Group of this compound | Potential Interacting Amino Acid Residues in a Protein | Type of Interaction |

| Phenolic Hydroxyl Groups | Aspartate, Glutamate, Serine, Threonine, Histidine | Hydrogen Bonding |

| Aromatic Rings (Tyrosine) | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine | π-π Stacking, Hydrophobic Interactions |

| Peptide Bond (Amide) | Serine, Threonine, Asparagine, Glutamine, Backbone Amide/Carbonyl | Hydrogen Bonding |

| Methyl Ester | Hydrophobic Pockets | Van der Waals Interactions |

| Amino Terminus | Aspartate, Glutamate | Ionic Interaction (if protonated) |

Molecular Dynamics Simulations for Conformational Ensembles and Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. For this compound, MD simulations can reveal the accessible conformations in different environments, such as in vacuum or in aqueous solution, and the energetic landscape that governs transitions between them.

In the gas phase, intramolecular interactions, such as hydrogen bonds between the amide proton and the π-electrons of the aromatic ring, can play a significant role in stabilizing certain conformations. researchgate.net However, in an aqueous solution, the presence of water molecules significantly alters the conformational preferences. Polar solvents tend to weaken intra-residue hydrogen bonds and can lead to the stabilization of more extended or helical structures. nih.govresearchgate.net MD simulations can explicitly model the interactions with solvent molecules, providing a realistic picture of the conformational ensemble in a biological context.

The stability of different conformers can be assessed by analyzing the potential energy of the system over the simulation trajectory. The results of such analyses are often visualized using Ramachandran plots, which show the distribution of the backbone dihedral angles (phi and psi). For this compound, the presence of the two bulky tyrosine side chains would likely impose steric constraints on the accessible regions of the Ramachandran plot.

A study on a tyrosine dipeptide analogue using density functional theory with a polarizable continuum model (PCM) to simulate solvent effects demonstrated a significant modification of the potential energy surface in an aqueous environment, with a general widening of low-energy regions. nih.gov This suggests that this compound would exhibit considerable conformational flexibility in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules like this compound at a fundamental level. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states.

The conformational behavior and stabilizing interactions within tyrosine derivatives require a proper quantum mechanical treatment. researchgate.net For instance, the interaction between an N-H bond and the aromatic ring is a subtle electronic effect that cannot be accurately described by classical force fields. researchgate.net DFT calculations have been successfully employed to investigate the conformational properties of tyrosine dipeptide analogues, revealing the importance of such interactions. nih.govresearchgate.net

The electronic properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to predict its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) rings of the tyrosine residues, making these sites susceptible to electrophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated from quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their role as hydrogen bond acceptors, and positive potential around the amide and amino protons.

A study on methyl(tert-butoxycarbonyl)-L-tyrosinate utilized DFT calculations to determine the optimized molecular structure and found good agreement with experimental X-ray data. researchgate.net Such calculations also identified the most stable conformers and provided insights into the molecule's physicochemical features through MEP and frontier molecular orbital analysis. researchgate.net

In Silico Prediction of Biochemical Transformations

In silico tools and web servers play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates and other bioactive molecules. computabio.compepdd.comnih.gov For this compound, these predictive models can offer valuable insights into its likely biochemical fate in a biological system.

The metabolic stability of this compound can be predicted using tools that simulate enzymatic degradation. Given its dipeptide structure, it is expected to be a substrate for various peptidases. Its half-life in blood can be estimated using web servers like PlifePred, which has been developed using data from natural and modified peptides. plos.org The prediction would be based on its amino acid composition and other physicochemical properties.

The primary routes of metabolism are likely to be hydrolysis of the peptide bond by peptidases and hydrolysis of the methyl ester by esterases. The susceptibility to specific proteases can be predicted based on the amino acid sequence. For example, chymotrypsin (B1334515) is known to cleave peptide bonds C-terminal to aromatic amino acids like tyrosine.

ADMET prediction tools such as SwissADME can be used to estimate a range of properties for this compound, including its lipophilicity (LogP), water solubility, and potential to be a substrate for cytochrome P450 enzymes. d-nb.info While peptides generally have poor oral bioavailability due to low permeability and high enzymatic degradation in the gastrointestinal tract, in silico models can help to identify potential liabilities. nih.gov

Toxicity prediction is another critical aspect of in silico analysis. Web servers like ToxinPred can predict the potential toxicity of peptides based on their sequence and physicochemical properties. plos.org This can help in the early identification of any potential safety concerns associated with this compound or its metabolites.

The following table outlines some of the key biochemical transformations that can be predicted for this compound using in silico methods.

| Predicted Transformation | In Silico Tool/Methodology | Predicted Outcome |

| Metabolic Half-life | PlifePred, other peptide stability predictors | Estimation of stability in blood. |

| Enzymatic Cleavage | Protease specificity databases, molecular docking | Prediction of cleavage sites by peptidases (e.g., chymotrypsin) and esterases. |

| ADME Properties | SwissADME, pkCSM, ADMET-predictor | Prediction of lipophilicity, solubility, permeability, and potential for drug-drug interactions. d-nb.infonih.gov |

| Metabolic Pathways | Pathway databases (e.g., KEGG), metabolism prediction software | Identification of potential metabolites resulting from hydrolysis, oxidation, etc. genome.jp |

| Toxicity | ToxinPred, ProTox | Prediction of potential toxic effects. plos.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。